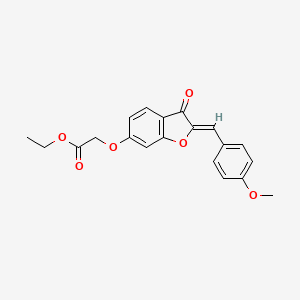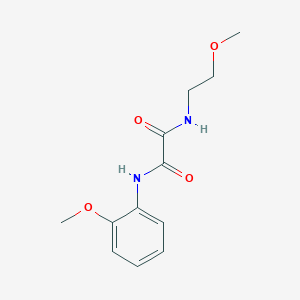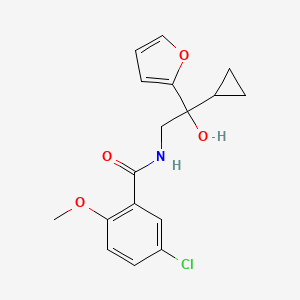
5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C10H11BrClNO . It has a molecular weight of 276.56 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrClNO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 327.9±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 61.7±0.3 cm3 .科学的研究の応用
Organic Semiconductors and Photovoltaic Materials
The thiadiazole scaffold, a core part of the compound's structure, is significantly utilized in the development of organic semiconductors. Research indicates that derivatives of thiadiazole, such as benzo[d][1,2,3]thiadiazole, have been incorporated into semiconducting polymers for applications in transistors, solar cells, photodetectors, and thermoelectrics due to their electron-deficient nature. These materials have shown promising results in enabling high-performance optoelectronic devices, with notable achievements in hole mobilities and power conversion efficiencies in solar cells (Chen et al., 2016).
Anticancer Research
Thiadiazole benzamide derivatives have been synthesized and evaluated for their anticancer activity against a range of human cancer cell lines. The study demonstrates that certain compounds within this family exhibit promising anticancer properties, with effectiveness comparable to standard drugs like Adriamycin. This suggests that the structural elements present in 5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide could be leveraged for designing novel anticancer agents (Tiwari et al., 2017).
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal activities associated with thiadiazole benzamide compounds highlight their potential as effective agents against a variety of microorganisms. Synthesized compounds featuring thiadiazole and benzamide groups have shown significant activity against both gram-positive and gram-negative bacteria, as well as fungal strains. This indicates the compound's potential utility in developing new antimicrobial and antifungal therapies (Burghate et al., 2007).
Insecticidal Activity
The synthesis of thiadiazole derivatives with modifications similar to the structure of this compound has led to compounds with significant insecticidal activity. Such compounds have been tested against pests like the cotton leaf worm, showing high effectiveness. This suggests potential applications in agricultural pest management (Mohamed et al., 2020).
Safety and Hazards
作用機序
Pharmacokinetics
Based on its predicted physicochemical properties , it is likely to have moderate water solubility and a relatively high logP value, suggesting that it may be well-absorbed and distributed in the body. Its metabolism and excretion pathways remain to be determined.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, this compound is recommended to be stored in a dry, cool, and well-ventilated place
特性
IUPAC Name |
5-bromo-2-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3OS/c1-6(2)11-16-17-12(19-11)15-10(18)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDQGZQNKOOFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

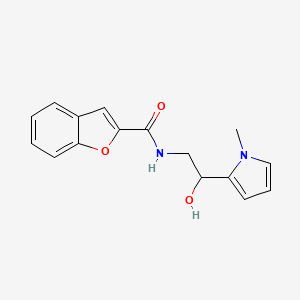
![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)
![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)
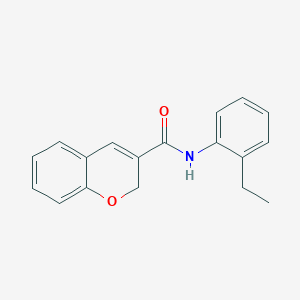
![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)
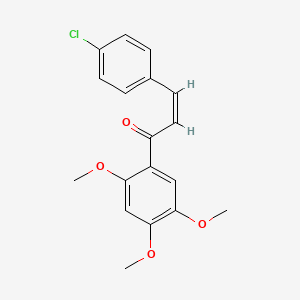

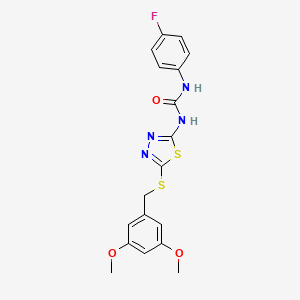
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450819.png)
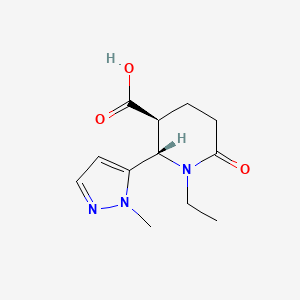
![Tert-butyl 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2450823.png)
